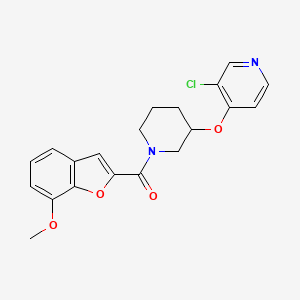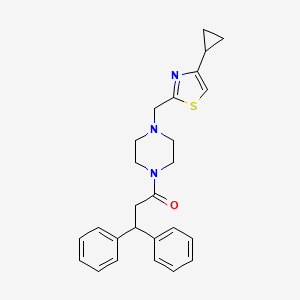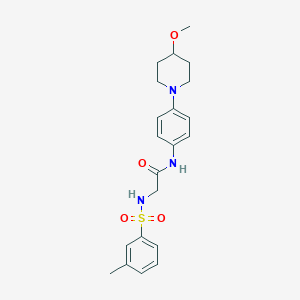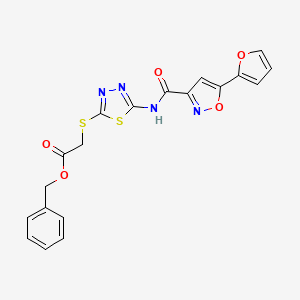
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as JNJ-7925476, is a small molecule antagonist of the orexin 1 receptor (OX1R). Orexin is a neuropeptide that regulates various physiological processes such as arousal, feeding, and reward. OX1R is one of the two receptors for orexin, and its selective blockade has been proposed as a potential therapeutic strategy for sleep disorders, addiction, and other conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing novel compounds related to "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone" and analyzing their structures through spectroscopic techniques and crystallography. These compounds exhibit diverse chemical structures and potential for further biological application studies.
- Patel et al. (2011) conducted studies on the synthesis of new pyridine derivatives showing variable antimicrobial activity against bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Karthik et al. (2021) characterized a compound through spectroscopic techniques and single crystal X-ray diffraction, which revealed the piperidine ring adopts a chair conformation. This study provides insights into the molecular structure and potential interactions of similar compounds (Karthik et al., 2021).
Antimicrobial and Antiproliferative Activities
Several studies have focused on the antimicrobial and antiproliferative activities of compounds structurally related to "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone," underscoring their potential in therapeutic applications.
- Prasad et al. (2018) explored the antiproliferative activity of a novel bioactive heterocycle, providing a basis for the development of new therapeutic agents with potential cancer treatment applications (Prasad et al., 2018).
- Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones and related compounds, evaluating their antimicrobial properties. This research points to the utility of such compounds in combating microbial resistance and developing new antimicrobial drugs (Altalbawy, 2013).
Pharmacological Potential
Research into compounds related to "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone" has also explored their pharmacological potential, including studies on their interactions with biological receptors and their implications for drug development.
- Shim et al. (2002) investigated the molecular interaction of a potent antagonist with the CB1 cannabinoid receptor, contributing to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).
Wirkmechanismus
Target of Action
The primary target of the compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is the protein PCSK9 . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in the regulation of cholesterol levels in the body .
Mode of Action
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone interacts with its target PCSK9 by inhibiting its protein synthesis . This inhibition is selective, as indicated by the IC50 value of 3.7 μM in vitro hPCSK9 translation .
Biochemical Pathways
The inhibition of PCSK9 protein synthesis by (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone affects the cholesterol regulatory pathway . PCSK9 is responsible for the degradation of low-density lipoprotein receptors (LDLRs) on the surface of liver cells .
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its active form . The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg oral administration, and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg oral administration .
Result of Action
The result of the action of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a decrease in plasma PCSK9 levels . In humanized PCSK9 mice, plasma PCSK9 was lowered by 26%, 42%, and 53% 5 hours post oral administration of 100, 300, and 500 mg/kg of the compound, respectively .
Eigenschaften
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-6-2-4-13-10-18(27-19(13)17)20(24)23-9-3-5-14(12-23)26-16-7-8-22-11-15(16)21/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGRDFYPSWVOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2642151.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylic acid](/img/structure/B2642153.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide](/img/structure/B2642156.png)
![Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2642159.png)


![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2642162.png)
